Ammonium chromate

Description

Properties

IUPAC Name |

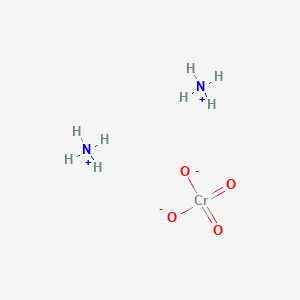

diazanium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFLHUNPSHBKRG-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2CrO4, CrH8N2O4 | |

| Record name | ammonium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064857 | |

| Record name | Ammonium chromate ((NH4)2CrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium chromate appears as a yellow crystalline solid. Density 1.866 g / cm3. Soluble in water. Toxic by inhalation (of dust). A strong irritant. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in dyeing, photography, chemical analysis, and as a corrosion inhibitor., Yellow solid; Loses some ammonia to air; [Merck Index] Fine yellow crystals; Soluble in water; [MSDSonline] Has ammonia smell; [Ullmann] | |

| Record name | AMMONIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 34.4% at 50 °C, Solubility in water: 19.78% at 0 °C; 41.20% at 75 °C, In water: 27.02% at 25 °C, In water: 37 g/100 g water at 25 °C, Sparingly soluble in liquid ammonia, acetone; slightly sol in methanol; practically insoluble in ethanol | |

| Record name | AMMONIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.91 at 53.6 °F (USCG, 1999) - Denser than water; will sink, 1.866, Density: 1.91 at 12 °C; decomposes at 180 °C | |

| Record name | AMMONIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dichromates | |

| Record name | AMMONIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Yellow acicular crystals, Color in water: Yellow | |

CAS No. |

7788-98-9; 52110-72-2, 7788-98-9, 52110-72-2 | |

| Record name | AMMONIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chromium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium chromate ((NH4)2CrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7I33TTT6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

356 °F (USCG, 1999), 185 °C (decomposes) | |

| Record name | AMMONIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2423 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Crystallization Research

Controlled Synthesis Techniques

The production of ammonium (B1175870) chromate (B82759), a compound with applications ranging from photography to analytical chemistry, is achieved through several synthetic routes, with a significant focus on optimizing reaction conditions for improved yield and purity. nih.gov

Catalytic Oxidation Pathways in Ammonium Chromate Production

A notable method for producing this compound involves the direct conversion of trivalent chromium (Cr(III)) to hexavalent chromium (Cr(VI)) through catalytic oxidation. google.com Research has demonstrated that chromic oxide (Cr₂O₃) can be reacted with oxygen in an aqueous ammonia (B1221849) solution to form this compound. google.com This conversion is significantly enhanced by the use of catalysts such as cupric sulfate (B86663) and cobalt naphthenate. google.com

The uncatalyzed reaction of chromic oxide with oxygen in aqueous ammonia at superatmospheric pressure yields approximately 6% to 8% this compound. google.com The introduction of cobalt naphthenate as a catalyst can double the yield to between 13% and 16%. google.com A more substantial improvement is observed with cupric sulfate, which can increase the yield to a range of 30% to 45%. google.com The reaction is typically conducted at elevated temperatures, between 140°C and 225°C, with an oxygen partial pressure of 100 to 500 p.s.i.a. google.com The concentration of the aqueous ammonia solution is also a critical factor, with optimal yields achieved at concentrations around 7-15%. google.com

For instance, a laboratory-scale synthesis involved heating a mixture of 1.80 g of chromic oxide, 0.40 g of cupric sulfate, and 100 ml of a 30% ammonium hydroxide (B78521) solution to 180°C under an oxygen partial pressure of 100 p.s.i.a. for 60 minutes, resulting in a 33.3% yield of this compound. google.com

Precipitation and Recrystallization Processes for Purity and Yield Optimization

The purity and yield of this compound are significantly influenced by precipitation and recrystallization techniques. A common laboratory and industrial method involves the neutralization of an ammonium dichromate solution with ammonium hydroxide. nih.govchembk.comprepchem.com The color change of the solution from orange to yellow indicates the formation of this compound. prepchem.com Subsequent cooling of the solution leads to the crystallization of yellow this compound. prepchem.com

To enhance purity, the collected crystals are often washed with a cold, concentrated ammonium hydroxide solution, as this compound is sparingly soluble in it. prepchem.comsciencemadness.org Further purification can be achieved through recrystallization. google.com

Another method involves the double decomposition reaction between potassium chromate and ammonium sulfate. chembk.com This process generates this compound and potassium sulfate. The less soluble potassium sulfate is removed by filtration, and the this compound is then recovered from the solution by evaporation, cooling crystallization, and drying. chembk.com

A clean production process has been developed using a circulation carbon ammonia method starting from sodium chromate. google.com This method involves the reaction of sodium chromate, carbon dioxide, and ammonia to produce a sodium bicarbonate precipitate and an this compound solution. google.com After separating the sodium bicarbonate, a salting-out agent is added to the filtrate to precipitate the this compound crystals. google.com This process can achieve a product purity of over 99.9%. google.com The precipitation is typically carried out at a temperature between 10-70°C for 60-360 minutes, followed by cooling crystallization. google.com

The table below summarizes key parameters for different synthesis and purification methods.

| Method | Reactants | Catalyst/Conditions | Purity/Yield |

| Catalytic Oxidation | Chromic oxide, Oxygen, Aqueous Ammonia | Cupric sulfate or Cobalt naphthenate, 140-225°C, 100-500 p.s.i.a. O₂ | Yield: 30-45% (with Cupric sulfate) google.com |

| Neutralization | Ammonium dichromate, Ammonium hydroxide | Cooling crystallization, Washing with conc. NH₄OH | High purity prepchem.com |

| Double Decomposition | Potassium chromate, Ammonium sulfate | Filtration, Evaporation, Cooling crystallization | Not specified |

| Carbon Ammonia Method | Sodium chromate, Carbon dioxide, Ammonia | Salting-out agent, 10-70°C precipitation | Purity: >99.9%, Yield: 60-80% google.com |

Crystal Growth and Morphology Control in Research

The control of crystal growth and morphology of this compound and related chromate compounds is an active area of research, driven by the desire to tailor material properties for specific applications. While detailed studies focusing solely on the crystal morphology of this compound are not extensively documented in the provided search results, related research offers insights into the factors influencing crystal formation in chromate systems.

For instance, in the synthesis of silver chromate (Ag₂CrO₄), the complexation of silver ions with ammonium hydroxide was found to influence the material's structural and morphological properties. iaea.org This suggests that the presence of ammonium ions can play a significant role in directing the crystal structure of chromate compounds.

Furthermore, research on the synthesis of Cr-doped tungsten oxide (WO₃) polyhedra utilized an aqueous solution of this compound as a precursor. fjirsm.ac.cn The study demonstrated that by varying the amount of Cr dopant from the this compound solution, the morphology of the resulting WO₃ crystals could be controlled, transitioning from octahedrons to truncated octahedrons and cuboids. fjirsm.ac.cn This indicates that this compound can be used as a source material to influence the crystal habits of other compounds.

In the context of producing α-Cr₂O₃ single crystals via mist chemical vapor deposition, ammonium dichromate was used as a precursor. researchgate.net This process yielded single crystals over a wide temperature range, and the lattice constants of the crystals were dependent on the growth temperature and precursor concentration. researchgate.net Although this study used ammonium dichromate, the principles of controlling crystal growth through precursor concentration and temperature are directly applicable to this compound crystallization.

A method for preparing high-purity this compound crystals with a specific pore structure involves an electrochemical reaction followed by freeze-drying. patsnap.com This technique, which uses the principle of sublimation, results in a bright yellow crystalline powder with a purity that can exceed 99.6%. patsnap.com The process involves electrolysis, filtration, freezing the liquid phase at temperatures such as -15°C to -20°C, and then vacuum-drying at low temperatures. patsnap.com This method highlights an advanced technique for controlling the final form of the this compound product.

The table below outlines different approaches to controlling crystal growth and morphology in chromate-related systems.

| System | Method | Controlling Factors | Outcome |

| Silver Chromate (Ag₂CrO₄) | Complexation with NH₄OH | Concentration of NH₄OH | Altered structural and morphological properties iaea.org |

| Cr-doped Tungsten Oxide (WO₃) | Doping with this compound | Amount of Cr dopant | Control of crystal morphology (octahedron, cuboid) fjirsm.ac.cn |

| α-Cr₂O₃ | Mist Chemical Vapor Deposition | Growth temperature, Precursor concentration | Formation of single crystals with varying lattice constants researchgate.net |

| This compound | Electrochemical reaction and Freeze-drying | Freezing temperature, Vacuum pressure | High-purity crystals with a porous structure patsnap.com |

Spectroscopic and Structural Characterization Studies

Advanced Crystallographic Investigations

Crystallographic techniques are pivotal in determining the three-dimensional arrangement of atoms within the ammonium (B1175870) chromate (B82759) crystal lattice.

Single-crystal X-ray diffraction has been instrumental in defining the crystal structure of ammonium chromate. The compound crystallizes in a monoclinic system. wikipedia.orgfuncmater.com A key redetermination of its structure provided precise unit-cell dimensions. rsc.org

The crystallographic data from this study are summarized below:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Monoclinic | C2/m | 12.300 | 6.294 | 7.664 | 115.6 | 4 |

Data sourced from Gatehouse & Leverett (1969) and presented on PubChem. rsc.orgnih.gov

This monoclinic structure is a defining characteristic of this compound. wikipedia.orgfuncmater.com The structure itself is described as zero-dimensional, consisting of distinct ammonium and chromate ions. osti.gov The chromate (CrO₄²⁻) anion exhibits a tetrahedral geometry, which can be slightly distorted due to hydrogen bonding interactions with the surrounding ammonium (NH₄⁺) cations. nih.govresearchgate.net These interactions are crucial for the stability of the crystal lattice. researchgate.net

Powder X-ray diffraction (XRD) is a versatile technique used for phase identification and the study of structural transitions. For this compound, XRD is employed to confirm the crystalline phase and to investigate its behavior under different conditions, such as in the preparation of mixed-oxide catalysts. For instance, it has been used to study materials prepared by impregnating lanthanum oxide with aqueous solutions of this compound. capes.gov.br

While specific neutron diffraction studies focusing solely on this compound are not extensively documented in the provided search results, this technique is invaluable for elucidating the precise location of lighter atoms, such as hydrogen in the ammonium ions, and for studying magnetic ordering. In related mixed crystal systems like [Rbₓ(NH₄)₁₋ₓ]₃H(SO₄)₂, neutron diffraction has been used to refine the crystal structure and determine the orientation of ammonium ions. iaea.org

Vibrational and Electronic Spectroscopic Probes

Spectroscopic methods provide detailed information about the vibrational modes of the constituent ions in this compound, offering insights into bonding and functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a compound. In this compound, IR spectroscopy would primarily probe the vibrational modes of the ammonium (NH₄⁺) and chromate (CrO₄²⁻) ions. The tetrahedral chromate ion has characteristic stretching and bending vibrations. Studies on related chromate-containing compounds using techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) help in understanding the interaction of chromate species with other materials. capes.gov.br

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the symmetric vibrations of non-polar bonds. For the tetrahedral chromate ion, specific Raman-active modes are expected. In studies of CrOₓ/La₂O₃ systems prepared from this compound, Raman spectroscopy was crucial in identifying the formation of new chromate-containing compounds like La₂CrO₆, La(OH)CrO₄, and LaCrO₄, based on their characteristic spectral peaks. capes.gov.br For instance, strong peaks observed at 864, 884, 913, and 921 cm⁻¹ in the Raman spectrum of the calcined mixture were assigned to La₂CrO₆. capes.gov.br

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a compound. bioglobax.comlibretexts.orgpressbooks.pub When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be promoted from a ground state to a higher energy level. bioglobax.comlibretexts.orgpressbooks.pub The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing a characteristic spectrum.

In transition metal compounds like this compound, the d-electrons of the chromium atom are primarily involved in these transitions. libretexts.orglibretexts.org The resulting UV-Vis spectrum typically displays broad absorbance bands rather than sharp lines, which are useful for both quantitative analysis and as a supplementary method for identification. bioglobax.com For instance, a related chromium complex, [CrCl(NH₃)₅]²⁺, exhibits distinct absorbance peaks in the UV region around 250-275 nm, with less intense peaks appearing near 400 nm and 575 nm in the visible range. libretexts.orglibretexts.org The energy of these transitions, and thus the position of the absorbance peaks, is influenced by the ligands surrounding the central metal ion.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition, chemical states, and electronic structure of the surface of a material. nih.govdiva-portal.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state. diva-portal.org

For chromium compounds, XPS is particularly valuable for determining the oxidation state of chromium (e.g., Cr(III) vs. Cr(VI)), which is crucial for understanding its chemical properties and potential applications. surfacesciencewestern.comresearchgate.net Studies on various chromium compounds have shown that the Cr 2p core level spectra exhibit shifts in binding energy and can display fine structures, such as multiplet splitting, that are sensitive to the formal oxidation state and the local crystal field geometry. surfacesciencewestern.comresearchgate.net For example, in a study of layered double hydroxides intercalated with chromate anions, XPS analysis revealed that a significant portion of the Cr(VI) was reduced to Cr(III). mdpi.com The binding energy of the Cr 2p3/2 peak for Cr(VI) in a compound like BaCrO₄ is around 579.1 eV, whereas for Cr(III) in Cr(OH)₃, it is lower, around 577.1–577.4 eV. mdpi.com

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are spectroscopic techniques that probe the local magnetic and electric field environments of atomic nuclei. researchgate.netroyalsocietypublishing.orgamazonaws.comaps.org

NMR Spectroscopy: In NMR, atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the electron distribution around the nucleus, providing detailed information about molecular structure and dynamics. For chromium compounds, ⁵³Cr NMR can be a powerful tool. researchgate.net However, the low natural abundance (9.50%) and large quadrupole moment of the ⁵³Cr nucleus present significant experimental challenges. researchgate.net Solid-state ⁵³Cr NMR studies on chromate salts have measured nuclear quadrupolar coupling constants ranging from 1.23 to 5.01 MHz. researchgate.net

NQR Spectroscopy: NQR is a related technique that does not require an external magnetic field. It relies on the interaction of the nuclear quadrupole moment of a nucleus (for nuclei with spin I > 1/2) with the electric field gradient at its location. royalsocietypublishing.orgresearchgate.netresearchgate.net This interaction splits the nuclear energy levels, and transitions between these levels can be detected. NQR is particularly useful for studying crystalline solids. royalsocietypublishing.org For instance, ¹⁴N NQR studies have been performed on ammonium dichromate to refine the quadrupole coupling constant (Qcc) and asymmetry parameter (η) for the nitrogen nucleus, yielding values of Qcc = 78.8 kHz and η = 0.645. researchgate.net Such studies provide precise information about the local electronic environment of the nitrogen atoms within the ammonium ions. researchgate.netresearchgate.net

Microscopic and Morphological Analysis Techniques in Materials Research

This section explores the use of high-resolution microscopy techniques to visualize and analyze the physical form and structure of this compound, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a sample. ibecbarcelona.eumdpi.comebatco.com It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. mdpi.comebatco.commdpi.com

In SEM, two main types of electrons are detected:

Secondary Electrons: These are low-energy electrons ejected from the atoms of the sample by the incident electron beam. They are highly sensitive to surface topography and are used to generate detailed images of surface features. ibecbarcelona.euebatco.com

Backscattered Electrons: These are high-energy electrons from the incident beam that are reflected or scattered back from the sample. The intensity of backscattered electrons is strongly dependent on the atomic number of the elements in the sample, providing compositional contrast in the image. ibecbarcelona.euebatco.com

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is capable of imaging at the nanoscale, even down to the atomic level. nottingham.ac.ukacs.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen. nottingham.ac.uk The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device.

TEM is an indispensable tool for characterizing the internal structure of materials. nottingham.ac.ukacs.orgnih.govnih.gov For a crystalline compound like this compound, TEM can be used to:

Visualize the crystal lattice and identify crystallographic defects.

Determine the size, shape, and distribution of nanoparticles. mdpi.com

Obtain electron diffraction patterns, which provide information about the crystal structure. acs.org

Cryogenic TEM (cryo-TEM) is a specialized form of TEM where the sample is rapidly frozen in a vitrified (non-crystalline) state, preserving its native structure in solution. nih.gov This technique is particularly valuable for observing the self-assembly of nanostructures in their solvated state. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides extremely high-resolution, three-dimensional images of a sample's surface. numberanalytics.comconicet.gov.arnumberanalytics.compi-usa.us Unlike electron microscopy, AFM does not use an electron beam but instead uses a physical probe to scan the surface. numberanalytics.comnumberanalytics.com A sharp tip, with a radius of only a few nanometers, is attached to a flexible cantilever. As the tip is scanned across the sample surface, forces between the tip and the sample cause the cantilever to deflect. This deflection is measured by a laser beam reflected off the back of the cantilever onto a photodiode. numberanalytics.compi-usa.us

AFM can operate in several modes, including contact mode and non-contact mode, allowing for the analysis of a wide variety of materials, including those that are soft or fragile. numberanalytics.com Beyond just imaging topography, AFM can also be used to measure local material properties such as:

Adhesion

Friction

Elasticity berkeley.edu

For this compound, AFM could be used to characterize the surface of individual crystals at the nanoscale, revealing details about growth steps, surface defects, and local mechanical properties. numberanalytics.comberkeley.edu

Advanced Applications in Materials Science and Engineering Research

Catalysis Research and Reaction Mechanisms

The compound is instrumental in the development and study of various catalytic systems due to its role as both an oxidizing agent and a precursor for catalytically active materials.

Ammonium (B1175870) chromate (B82759) and its derivatives are recognized for their strong oxidizing capabilities, which are harnessed in various chemical transformations. wikipedia.org It is employed as a reagent for preparing solid heterogeneous oxidizing agents used in the liquid-phase oxidation of alcohols. chemicalbook.com Research has shown that in the presence of magnesium bisulfate and wet silica (B1680970), ammonium dichromate, a related compound, can efficiently facilitate the oxidative coupling of thiols under solvent-free conditions, yielding good results under mild conditions. wikipedia.org

Furthermore, ammonium chromate is a precursor for mixed oxide catalysts that are active in oxidation reactions. For instance, copper chromite (CuCr₂O₄), which can be prepared via the thermal decomposition of copper this compound, is a known catalyst for the oxidation of ammonia (B1221849). evitachem.comdtic.mil Studies on the oxidation of ammonia catalyzed by mixed oxides of copper and chromium, such as cupric chromite, highlight the importance of the cation valence states in the catalytic activity. dtic.mil The conversion of chromic oxide to this compound can be significantly enhanced by catalysts like cupric sulfate (B86663) and cobalt naphthenate, demonstrating a catalyzed oxidation process. google.com

Table 1: Catalytic Performance in Oxidation Reactions

| Catalyst System | Reactants | Products | Key Finding | Citation |

|---|---|---|---|---|

| Ammonium Dichromate / Mg(HSO₄)₂ / wet SiO₂ | Thiols | Disulfides | Efficient oxidative coupling under mild, solvent-free conditions. | wikipedia.org |

| Cupric Chromite (from Copper this compound) | Ammonia, Oxygen | Nitrogen, Water, Nitrous Oxide | Catalyzes the oxidation of ammonia; activity depends on cation valence states. | evitachem.comdtic.mil |

| Cupric Sulfate / Cobalt Naphthenate | Chromic Oxide, Oxygen, Aqueous Ammonia | This compound | Catalyzes the conversion of Cr(III) to Cr(VI), improving yield significantly over uncatalyzed reactions. | google.com |

This compound and related chromate ions play a significant role in catalyzing the thermal decomposition of energetic materials, most notably ammonium perchlorate (B79767) (AP), a primary oxidizer in solid rocket propellants. dtic.milacs.org The addition of chromate ions to ammonium perchlorate has been found to accelerate its decomposition. dtic.mil This catalytic effect is a critical area of research for controlling the burn rate of propellants.

The mechanism involves enhancing the decomposition of perchloric acid, which is an initial product of AP's breakdown. cdnsciencepub.comaiaa.org Catalysts like copper chromite, often synthesized from precursors such as copper this compound, are particularly effective. evitachem.comresearchgate.net The addition of copper chromite nanoparticles to AP can significantly lower its decomposition temperature. For example, research has shown that adding 5% by mass of copper chromite spinel nanoparticles (CuCr₂O₄ SNPs) can decrease the decomposition temperature of AP from 422.5°C to 338.6°C. researchgate.net Similarly, mechanically milling ultrafine AP with nano-CuCr₂O₄ can lower the high-temperature decomposition peak by as much as 78.1°C, which enhances the thermal decomposition performance. acs.org

Table 2: Effect of Chromate-Based Catalysts on Ammonium Perchlorate (AP) Decomposition

| Catalyst | AP Decomposition Temperature (Pure) | AP Decomposition Temperature (with Catalyst) | Temperature Decrease (°C) | Citation |

|---|---|---|---|---|

| Copper Chromite Spinel Nanoparticles (CuCr₂O₄ SNPs) | 422.5°C | 338.6°C | 83.9 | researchgate.net |

| Nano-CuCr₂O₄ (milled for 6-12h) | ~395.7°C | ~317.6°C | 78.1 | acs.org |

| Basic Copper Ethylamine Chromate (precursor to Copper Chromite) | 378.5°C | 338.6°C | 39.9 | acs.orgresearchgate.net |

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, materials derived from this compound demonstrate important surface-level interactions. britannica.com When used as a precursor to prepare chromium oxide-zirconia (Cr₂O₃-ZrO₂) catalysts, this compound leads to catalysts with distinct acidic properties compared to those made from chromium nitrate. utm.my Specifically, the Cr₂O₃-ZrO₂(AC) catalyst, prepared from this compound, exhibits higher Brønsted acidity and a greater specific surface area. utm.my This is attributed to a better interaction between the this compound and the zirconium hydroxide (B78521) precursor, which inhibits the sintering of zirconia crystallites and stabilizes the tetragonal phase of ZrO₂. utm.my

The mechanism of heterogeneous catalysis often involves the adsorption of reactants onto the catalyst's surface. dtic.mil For catalysts like copper chromite used in AP decomposition, the process is believed to involve the adsorption of reactants, followed by reaction and subsequent desorption of products from the surface. dtic.mil Studies involving the solid-state thermal transformations of mixtures containing platinum(II) tetraammine and this compound show the formation of Pt and Cr₂O₃, which can be applied as catalysts. researchgate.net The interactions in these mixtures proceed through the formation of a metallic chromium phase on the surface. researchgate.net This highlights the role of this compound in creating catalytically active surfaces with specific functionalities. researchgate.net

Advanced Pigment and Coating Technologies

This compound and its derivatives are integral to the synthesis of advanced pigments and the enhancement of coatings, offering a route to materials with specific colors and improved stability.

This compound is a key reagent in the production of chromate-based pigments, such as lead chromate (Chrome Yellow) and Molybdate (B1676688) Oranges and Reds. sci-hub.seyoutube.com These pigments are typically synthesized via precipitation from aqueous solutions. google.com For example, red chromate pigments can be produced by precipitating mixed crystals of lead chromate, lead sulfate, and lead molybdate from a soluble lead salt solution by adding a precipitating solution containing chromate, sulfate, and molybdate ions. google.com

The properties of the final pigment are highly dependent on the synthesis conditions. In one process, a solution containing potassium monochromate and ammonium molybdate, acidified with sulfuric acid, is used to precipitate a red pigment from a lead chloride solution. google.com The acidity of the precipitating solution is a critical factor, as it influences the equilibrium between chromate and dichromate ions, which in turn affects the crystal structure and color of the pigment. google.com Another method involves the thermal decomposition of this compound itself; when heated, the salt becomes incandescent and transforms into a dark green chromium oxide, which serves as a handsome green pigment after washing and powdering. readingroo.ms The beauty of this pigment is reportedly greater when the decomposition occurs at a lower temperature. readingroo.ms

The performance and stability of chromate-based pigments in polymer composites are critical for their application in plastics and coatings. Untreated lead chromate pigments can darken when heated in thermoplastic resins like polystyrene. usitc.gov To enhance their thermal stability and durability, pigments are often coated with a protective layer. Research has shown that coating lead chromate pigment particles with a dense, amorphous film of silica significantly improves their resistance to discoloration when heated in polystyrene or polyethylene (B3416737) at temperatures up to 320°C. usitc.gov

In the field of conductive polymers, ammonium dichromate, a closely related compound, has been used as an oxidant in the in situ chemical polymerization of aniline (B41778) to synthesize polyaniline (PANI) and its composites with magnesium oxide (MgO). jetir.org The use of ammonium dichromate as the oxidant was found to influence the resulting structure, leading to a semi-crystalline PANI. jetir.org The stability of pigments within a polymer matrix is essential for long-term performance, and research into surface modifications and encapsulation techniques continues to be an important area. usitc.govresearchgate.net The use of quaternary ammonium polymers has also been explored for the removal of chromate anions from aqueous solutions, indicating the strong interactions between chromate ions and certain polymer structures, which could be relevant for pigment stabilization and dispersion in polymer-based coatings. metu.edu.tr

Research on Corrosion Inhibition Mechanisms in Coatings

This compound is part of the broader family of chromate compounds recognized for their exceptional efficacy as corrosion inhibitors, particularly for protecting metals like aluminum alloys and galvanized steel. dau.eduresearchgate.net The primary mechanism of chromate-based corrosion inhibition involves the compound's ability to act as both an anodic and cathodic inhibitor. researchgate.net When integrated into a coating system, the chromate ions, such as chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻), are released when the coating comes into contact with a corrosive electrolyte like water. researchgate.net

The research highlights a "self-healing" capability. When a defect like a scratch occurs in a coating, the leached chromate ions migrate to the exposed metal surface. researchgate.netosu.edu At this site, the hexavalent chromium (Cr(VI)) is reduced to its trivalent state (Cr(III)), forming a stable, passive layer of chromium oxide or hydroxide [Cr₂O₃ or Cr(OH)₃]. researchgate.netosu.edu This newly formed layer acts as a barrier, stifling the cathodic reaction (primarily oxygen reduction) and preventing the propagation of corrosion. researchgate.netdtic.mil

Studies on coatings for aluminum have explored the use of quaternary ammonium salts, which are structurally related to this compound. dtic.mil The mechanism involves the dissociation of the salt in the presence of moisture that diffuses through the coating. This releases the inhibitor ions, which then migrate to the metal-coating interface to polarize the cathodic sites, retarding hydrogen evolution and preventing the spread of corrosion. dtic.mil The effectiveness of the inhibition is linked to the controlled release of the chromate ions; research shows a very high amount of chromate can be released within the first few minutes of exposure, making it immediately available to counter corrosion processes. researchgate.net

Electronic, Optical, and Magnetic Materials Research

Studies on Electronic and Dielectric Properties

The electronic and dielectric properties of materials containing the chromate ion have been a subject of significant research, pointing to their potential in electronic components. While studies specifically on pure this compound are limited, research on related compounds provides insight into the expected behaviors. For instance, an investigation into guanidinium (B1211019) chromate, an organometallic compound, revealed dielectric properties that make it suitable for high-frequency device applications. jscimedcentral.com

A common finding in chromate-containing dielectric materials is the decrease of the dielectric constant (εr) and dielectric loss with an increase in frequency. acs.orgaip.org This phenomenon is attributed to the contribution of different types of polarization (space charge, dipolar, ionic, and electronic) at lower frequencies. As the frequency of the applied electric field increases, the slower polarization mechanisms, like space charge and dipolar polarization, cannot keep up, leading to a drop in the dielectric constant. aip.org The low dielectric loss observed in some chromate nanostructures at higher frequencies suggests good optical quality with fewer defects. aip.org

Research into novel ternary sulfido chromate(II) compounds has shown remarkably high dielectric constants (around 437 at 1 kHz), indicating potential for use in capacitors and as high-k dielectric materials. acs.orguni-freiburg.de Furthermore, impedance spectroscopy on these materials indicates that ionic conductivity is a dominant mechanism, which is a key property for solid-state electrolytes. acs.orguni-freiburg.de

| Material | Key Property | Finding/Value | Potential Application | Source |

|---|---|---|---|---|

| Guanidinium Chromate (GC) | Dielectric Behavior | Dielectric constant and loss decline at higher frequencies. | High-frequency devices | jscimedcentral.com |

| K₂[Cr₃S₄] (a chromate(II) compound) | Dielectric Constant | ~437 at 1 kHz | Capacitors, High-k dielectric material | acs.org |

| K₂[Cr₃S₄] | Ionic Conductivity | 66 μS·cm⁻¹ | Solid-state electrolytes | acs.org |

| Cr₂O₃ Nanostructures | Dielectric Loss | Low value at high frequencies, indicating good optical quality. | Optical devices | aip.org |

Optical Phenomena and Device Integration Studies

The optical properties of chromate compounds are being explored for various applications, including optoelectronics and photocatalysis. researchgate.netontosight.ai The coordination environment of the chromium ion significantly influences the material's electronic band structure and optical behavior. acs.orguni-freiburg.de

Studies on materials like zinc-substituted silver chromate (Ag₂CrO₄) have demonstrated that modifying the chromate lattice can tune the electronic and optical properties, enhancing photocatalytic activity under visible light. cdmf.org.br Similarly, doping gadolinium aluminum oxide (GdAlO₃) with Cr³⁺ ions has been shown to tailor its optical properties, leading to strong deep-red photoluminescence suitable for display applications. iku.edu.tr The electronic structure of the Cr³⁺ ion, particularly the d-d transitions, is central to these observed phenomena. iku.edu.tr

The potential for device integration is evident in studies of complex chromate compounds that exhibit interesting photochemical and photophysical properties, which could be harnessed in optoelectronic devices. ontosight.ai Furthermore, the low dielectric loss in some chromium oxide nanostructures indicates high optical quality, making them candidates for optical storage systems and other optical devices. aip.org Research into silver chromate under pressure has also revealed phase transitions that alter its electronic band gap, providing another route to tune the optical properties of chromate-based materials. acs.org

Magnetic Properties Research in Chromate Systems

The magnetic properties of chromate-containing systems are diverse and highly dependent on the crystal structure, the oxidation state of chromium, and the nature of the bridging ligands that mediate magnetic exchange between metal centers. Research has uncovered both antiferromagnetic and ferromagnetic interactions in various chromate compounds.

For example, studies on dinuclear copper(II) complexes bridged by chromate ions have revealed weak intramolecular antiferromagnetic interactions. rsc.org In contrast, investigations into the Ni₁₋ₓCuₓCr₂O₄ system show ferrimagnetic behavior. ontosight.ai The coordination geometry of the chromium ion plays a critical role. A novel ternary sulfido chromate(II) with unusual square planar and square pyramidal coordination for its d⁴ electron configuration exhibits an uncommon magnetic moment (3.60 μB per chromium ion) that suggests an intermediate-spin state arising from Cr-Cr interactions. acs.orgfu-berlin.de

Variable-temperature magnetic susceptibility measurements are a key tool in this research. In a study of a bis(oxalato)chromate(III) salt, the results indicated paramagnetic behavior at high temperatures, with weak antiferromagnetic interactions occurring at low temperatures. rsc.org These findings are crucial for the design of molecule-based magnetic materials where the magnetic properties can be tuned by altering the chemical structure. rsc.orgontosight.ai

| Chromate System | Chromium Oxidation State | Observed Magnetic Behavior | Key Influencing Factor | Source |

|---|---|---|---|---|

| Chromato-bridged dinuclear Copper(II) complexes | Cr(VI) in bridge | Weak Antiferromagnetic | Nature of the bridging ligand | rsc.org |

| Ni₁₋ₓCuₓCr₂O₄ | Cr(III) | Ferrimagnetic | Substitution of Ni(II) with Cu(II) | ontosight.ai |

| K₂[Cr₃S₄] | Cr(II) | Uncommon intermediate-spin state | Unusual coordination geometry and Cr-Cr interactions | acs.orgfu-berlin.de |

| AsPh₄[Cr(bipy)(ox)₂] | Cr(III) | Weak Antiferromagnetic at low temp. | Zero-field splitting effects | rsc.org |

Photosensitive Material Development for Advanced Imaging and Display Technologies

Ammonium dichromate, a compound closely related to this compound, is a cornerstone material in the field of holography and photosensitive polymers. Its primary application is as a sensitizer (B1316253) for organic colloids like gelatin and polyvinyl alcohol (PVA). holowiki.orgoptica.org When mixed with gelatin, ammonium dichromate makes the gelatin weakly sensitive to light, particularly in the blue and violet parts of the spectrum. holowiki.org

The fundamental mechanism involves the light-induced hardening of the gelatin. holowiki.org Upon exposure to an interference pattern (as in holographic recording), the dichromate molecules cause the gelatin to cross-link and harden in the illuminated areas. holowiki.orgoptica.org The unexposed areas remain water-soluble. This differential hardening creates a refractive index modulation or a surface relief pattern that can diffract light, thus recording the hologram. holowiki.orgoptica.org

Dichromated gelatin (DCG) holograms are known for being exceptionally bright and having very low light scatter, with diffraction efficiencies approaching 90%. optica.org The process typically involves exposing a dichromated gelatin film and then developing it through a series of water and alcohol baths to remove the unreacted dichromate and dehydrate the gelatin. holowiki.org This technology has been instrumental in creating high-quality volume holograms for applications in displays and imaging. optica.orgresearchgate.net Research has also explored using ammonium dichromate with other polymers, like pullulan and PVA, to develop new holographic recording media with varying sensitivities and environmental stabilities. optica.orgresearchgate.net

Thermal Decomposition Research and Kinetic Studies

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of ammonium (B1175870) chromate (B82759), (NH₄)₂CrO₄, does not proceed in a single step but through a sequence of reactions. The initial and most recognized step is the conversion of ammonium chromate into ammonium dichromate ((NH₄)₂Cr₂O₇), ammonia (B1221849) (NH₃), and water (H₂O). oup.comrsc.orgakjournals.com This primary decomposition occurs at relatively low temperatures, around 100°C. rsc.org

Kinetic studies have provided a more detailed picture of the underlying chemical steps. The decomposition is understood to involve two distinct processes:

Reversible Proton Transfer : This initial step is reversible and is hindered by the accumulation of product gas, specifically ammonia, at higher pressures. rsc.orgrsc.org

Irreversible Water Elimination : Following the proton transfer, water is eliminated in a step that is not reversible under the reaction conditions. rsc.orgrsc.org

Further heating leads to a series of subsequent decomposition steps. Thermogravimetric analysis (TGA) has identified as many as four distinct stages in the complete thermal decomposition of this compound. oup.comakjournals.com After the initial formation of ammonium dichromate, the process continues through the formation of other intermediates until the final, stable chromium(III) oxide is produced. oup.com

Influence of Atmosphere and Additives on Decomposition Kinetics

The environment in which the thermal decomposition of this compound occurs significantly affects the reaction kinetics and the nature of the intermediate products. Studies have been conducted in various dynamic and static atmospheres, including air, carbon dioxide (CO₂), and nitrogen (N₂). akjournals.comakjournals.com

The rate of decomposition is influenced by the surrounding atmosphere. For the initial conversion to ammonium dichromate, the mass loss is in good agreement with the theoretical value in dynamic air and CO₂ atmospheres. akjournals.com However, the mass loss is lower in static and N₂ atmospheres, indicating a change in the reaction pathway or completeness. akjournals.com Furthermore, the rate of decomposition of the intermediate dichromate is increased by lowering the pressure, which facilitates the removal of gaseous products like ammonia that can inhibit the initial reversible step of the reaction. rsc.orgrsc.org

The introduction of metal oxide additives also alters the decomposition process. The effects of several oxides, including Molybdenum(VI) oxide (MoO₃), Vanadium(V) oxide (V₂O₅), Iron(III) oxide (Fe₂O₃), Copper(II) oxide (CuO), Manganese(IV) oxide (MnO₂), and Neodymium(III) oxide (Nd₂O₃), have been investigated. akjournals.com These additives affect the decomposition of the intermediates and can alter the oxidation state of the chromium ions throughout the process. akjournals.com For instance, certain chromium-based catalysts, such as chromium oxide, are known to alter the degradation rate of ammonium compounds. asianpubs.org

| Atmosphere | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reference |

|---|---|---|---|

| Dynamic Air | 16.9 | 17.0 | akjournals.com |

| Dynamic CO₂ | 16.4 | akjournals.com | |

| Dynamic N₂ | 14.9 | akjournals.com | |

| Static Atmosphere | 15.6 | akjournals.com |

Intermediate Product Identification and Analysis

The multi-stage decomposition of this compound involves the formation of several identifiable intermediate compounds. These have been primarily analyzed using techniques such as X-ray diffraction, thermogravimetric analysis (TGA), and infrared (IR) spectroscopy. oup.comakjournals.comresearchgate.net

The sequence of major solid intermediates is as follows:

Ammonium Dichromate ((NH₄)₂Cr₂O₇) : This is the first and most well-documented intermediate product, formed by heating this compound. oup.comakjournals.com Its formation is confirmed by IR spectroscopy and corresponds to the initial mass loss observed in TGA. akjournals.com

Chromium Trioxide (CrO₃) : Upon further heating, ammonium dichromate decomposes to form chromium trioxide as the next major intermediate. oup.com

Mixture of Chromium Oxides : Before the final product is formed, a mixture containing both Chromium(III) oxide (Cr₂O₃) and Chromium Trioxide (CrO₃) is observed. oup.com In this stage, the mole ratio of oxygen to chromium (O/Cr) is found to be between 2.1 and 2.0. oup.com

Amorphous Black Residue : In some studies, particularly during slow decomposition in a nitrogen stream, a black, amorphous, insoluble residue is formed. rsc.org Hydrolysis of this substance with an alkali yields chromate, chromic hydroxide (B78521), and ammonia. rsc.org

The final, most stable product of the decomposition at higher temperatures is chromium(III) oxide (Cr₂O₃). oup.comakjournals.com

Energy Release and Thermodynamic Considerations in Decomposition

The thermodynamics of this compound decomposition are complex, with different stages exhibiting different energy profiles.

The initial decomposition of this compound to ammonium dichromate is described as a very slightly endothermic but irreversible reaction. rsc.orgrsc.org This combination is unusual, as endothermic processes are typically reversible. rsc.org

In stark contrast, the subsequent decomposition of the intermediate, ammonium dichromate, is a well-known and dramatically exothermic reaction, famously demonstrated as the "volcano experiment". wordpress.comquora.comrsc.org This reaction, once initiated by heat, is self-sustaining and releases a significant amount of energy. wordpress.comnoaa.gov The standard enthalpy of reaction (ΔH) for the decomposition of solid ammonium dichromate into solid chromium(III) oxide, nitrogen gas, and water vapor is approximately -429.1 kcal/mol. quora.com

Thermodynamic data for the components involved in the ammonium dichromate decomposition allow for the calculation of other parameters, such as the change in Gibbs Free Energy (ΔG), which indicates a spontaneous reaction once initiated. brainly.com

| Compound | Standard Enthalpy of Formation (ΔH°f) | Standard Entropy (S°) | Reference |

|---|---|---|---|

| (NH₄)₂Cr₂O₇ (s) | -23 kJ/mol | 114 J/mol·K | brainly.com |

| Cr₂O₃ (s) | -1128 kJ/mol | 81 J/mol·K | brainly.com |

| N₂ (g) | 0 kJ/mol | 192 J/mol·K | brainly.com |

| H₂O (g) | -242 kJ/mol | 189 J/mol·K | brainly.com |

The activation energy for the second decomposition step of this compound (which corresponds to the first decomposition step of the intermediate ammonium dichromate) has been calculated to be 24.2 kcal/mol. oup.com

Environmental Research and Remediation Technologies for Chromate Contamination

Advanced Remediation Strategies for Chromate (B82759) Species

Advanced strategies for treating chromate contamination primarily focus on the chemical reduction of the toxic Cr(VI) to the less harmful and less mobile trivalent chromium (Cr(III)), followed by its immobilization, or the direct removal of Cr(VI) from the contaminated medium.

Chemical Reduction and Immobilization Techniques

Chemical reduction is a widely employed strategy that transforms the highly soluble and toxic Cr(VI) into the relatively insoluble and less toxic Cr(III) form, which then precipitates out of the solution. igi-global.comnih.gov This process effectively immobilizes the chromium, preventing its migration into groundwater and uptake by organisms.

Commonly used reducing agents include ferrous sulfate (B86663) (FeSO₄) and zero-valent iron (ZVI). nih.govmsu.ru Ferrous sulfate has proven effective in reducing chromate, with studies showing that 0.35% (w/w) of iron sulfate heptahydrate is sufficient to reduce 20 μg of Cr(VI) per gram of cement. nih.gov The reaction involves the conversion of Cr(VI) to Cr(III), which then precipitates as chromium hydroxide (B78521) (Cr(OH)₃).

Nano zero-valent iron (nZVI) has gained significant attention due to its high reactivity and large surface area, which allows for rapid and efficient reduction of Cr(VI). mdpi.commdpi.com Laboratory studies have demonstrated that nZVI can quickly reduce Cr(VI) in water. nih.gov For instance, 0.08 g/L of stabilized ZVI nanoparticles were able to rapidly reduce 34 mg/L of Cr(VI). nih.gov To enhance its effectiveness and stability in environmental applications, nZVI is often supported on materials like melamine (B1676169) carbon foam or entrapped in calcium alginate beads. nih.govresearchgate.net Combining nZVI with amendments like biochar can further improve remediation efficiency by reducing the leaching of toxic metals. mdpi.com

| Reductant | Key Findings | Supporting Material/Conditions | Reference |

|---|---|---|---|

| Ferrous Sulfate (FeSO₄) | Effectively reduces Cr(VI) to Cr(III), which then precipitates. A 3:1 molar ratio of Fe(II) to Cr(VI) is required. msu.ru | Used in coagulation/filtration systems; effectiveness can be pH-dependent. msu.ruacs.org | nih.govmsu.ruacs.org |

| Zero-Valent Iron (ZVI) | Reduces Cr(VI) to Cr(III) through direct electron transfer, forming Cr(III) and iron oxides. atomfair.com | Used in permeable reactive barriers. mdpi.com | mdpi.comatomfair.comacs.org |

| Nano Zero-Valent Iron (nZVI) | Highly efficient due to large surface area. Can completely remove Cr(VI) within minutes under optimal conditions. mdpi.comnih.gov | Supported on materials like melamine foam, biochar, or entrapped in alginate beads to prevent aggregation and oxidation. mdpi.comnih.govresearchgate.net | mdpi.commdpi.comnih.govnih.govresearchgate.net |

Adsorption and Separation Methodologies using Novel Materials

Adsorption is a cost-effective and simple method for removing chromate from aqueous solutions. acs.org This process involves the binding of chromate ions to the surface of an adsorbent material. Research has focused on developing novel, low-cost adsorbents with high efficiency.

Biochar , a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for chromate. mdpi.comnih.gov Its effectiveness is influenced by the pyrolysis temperature and can be enhanced through modification. mdpi.com For example, treating corn stalk biochar with ferric chloride (FeCl₃) significantly improves its adsorption capacity, reaching a maximum of 23.4 mg/g at a pH of 2. mdpi.com The mechanism involves electrostatic attraction and the reduction of adsorbed Cr(VI) to Cr(III). acs.org

Activated carbon and other carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene oxide are also effective. nih.govfrontiersin.org The large surface area and porous structure of these materials provide ample sites for chromate adsorption. Modified multi-walled carbon nanotubes have shown a maximum sorption capacity of 60.91 mg/g at a pH of 2. nih.gov

Other novel materials investigated for chromate removal include titanium dioxide (TiO₂) nanoparticles , which work through both photocatalytic reduction and surface adsorption, and various nanocomposites. atomfair.comresearchgate.net The adsorption capacity of these materials is often highly dependent on the pH of the solution, with optimal removal typically occurring under acidic conditions. atomfair.comacs.orgnih.gov

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Magnetic Biochar (from Acacia falcata) | 36.15 | 2 | |

| FeCl₃-Modified Corn Straw Biochar | 23.4 | 2 | mdpi.com |

| Modified Multi-Walled Carbon Nanotubes | 60.91 | 2 | nih.gov |

| Graphene Oxide@Fe₃O₄ | 140.8 - 382.10 | Acidic | nih.gov |

Bioremediation and Phytoremediation Approaches for Chromate Uptake

Bioremediation and phytoremediation are considered environmentally friendly and cost-effective technologies for addressing chromate contamination. hkbpublications.com These approaches utilize living organisms—microbes and plants—to reduce or accumulate chromium.

Bioremediation primarily involves the use of chromium-resistant bacteria that can enzymatically reduce toxic Cr(VI) to the less toxic Cr(III). nih.govscholaris.ca This process is mediated by enzymes called chromate reductases, which can be located within the bacterial cell or on its membrane. igi-global.comnih.govresearchgate.net Numerous bacterial strains have been identified that can perform this reduction under both aerobic and anaerobic conditions. igi-global.comscholaris.ca To improve the efficiency and applicability of this technology, bacteria or their enzymes can be immobilized on various matrices and used in bioreactors. hkbpublications.comscholaris.ca

Phytoremediation uses plants to remove, stabilize, or detoxify contaminants from soil and water. ijasret.com Plants can absorb chromium through their root systems, primarily using transporters for essential ions like sulfate and phosphate (B84403) due to structural similarities with the chromate ion. nih.govmdpi.comnih.gov Once inside the plant, Cr(VI) is often reduced to Cr(III) and sequestered, primarily in the roots, with limited translocation to the shoots. nih.gov Plants like the castor bean (Ricinus communis) and Vinca (Vinca rosea) have shown potential for chromium uptake and accumulation. ijasret.comresearchgate.net The effectiveness of phytoremediation can be enhanced by using plant-growth-promoting bacteria (PGPB), which can alleviate chromium-induced stress on the plant and improve chromium uptake. nih.gov

Electrokinetic Remediation Investigations

Electrokinetic remediation is an in-situ technology that uses a low-intensity direct electric current to move contaminants in soil and groundwater. asme.org When an electric field is applied to contaminated soil, charged species like the chromate anion (CrO₄²⁻) migrate towards the oppositely charged electrode. asme.orgnih.gov

In the case of chromate, which is an anion, it moves towards the anode (the positive electrode). nih.govnih.gov The accumulated chromate at the anode can then be removed and treated. nih.gov Research has shown that this method can effectively remove Cr(VI) from low-permeability soils. nih.govasme.org The efficiency of the process can be influenced by soil pH. nih.govnih.gov To enhance performance, electrokinetic remediation can be combined with other technologies, such as a permeable reactive barrier (PRB) containing iron to reduce the migrating Cr(VI). nih.govasme.org Studies have demonstrated high removal rates of Cr(VI), in some cases exceeding 98%. nih.gov

Environmental Fate and Transport Research of Chromate Species

Understanding the environmental fate and transport of chromate is crucial for assessing risks and designing effective remediation strategies. The behavior of chromium in the environment is governed by its oxidation state.

Ammonium (B1175870) chromate releases Cr(VI) upon dissolution, a form that is highly soluble across a wide pH range and therefore very mobile in soil and water systems. nih.gov This high mobility allows it to easily leach from soil into groundwater, posing a significant contamination risk. carleton.edu In contrast, Cr(III) is much less mobile, as it tends to precipitate as hydroxides, particularly at neutral to alkaline pH, or bind to organic matter in the soil. ufl.eduijcmas.com

The transport of chromate in the subsurface can be influenced by several factors, including soil pH, the presence of organic matter, and the redox potential of the environment. nih.govresearchgate.net Under certain conditions, naturally occurring reducing agents in soil and aquifers, such as iron- and sulfur-containing minerals or organic carbon, can reduce Cr(VI) to Cr(III), a process known as natural attenuation. ufl.eduresearchgate.net Conversely, Cr(III) can be oxidized back to the mobile Cr(VI) form in the presence of strong oxidizing agents like manganese oxides, although Cr(III) is generally the more dominant species in natural environments. nih.govijcmas.com The complex interplay of these factors determines the ultimate fate and potential impact of chromate contamination originating from sources like ammonium chromate.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical methods are employed to study the electronic structure, bonding, and reactivity of ammonium (B1175870) chromate (B82759).

Ab initio and Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds in ammonium chromate. The compound consists of ammonium cations (NH₄⁺) and chromate anions (CrO₄²⁻).

The bonding within the tetrahedral chromate anion has been a subject of theoretical studies. Ab initio Hartree-Fock (HF) calculations, as well as methods incorporating electron correlation like Møller-Plesset perturbation theory (MP2), have been used to model the Cr-O bond. rsc.org DFT methods, such as B3LYP, have also been shown to provide accurate descriptions of the geometry and electronic properties of the chromate ion. acs.org These studies indicate that the bonding is primarily covalent with significant ionic character, arising from the electronegativity difference between chromium and oxygen. The electronic structure of the chromate ion is characterized by filled molecular orbitals that are primarily of oxygen p-character and empty orbitals that are largely chromium d-character.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | H₈CrN₂O₄ | americanelements.com |

| Molecular Weight | 152.07 g/mol | americanelements.com |

| Exact Mass | 151.988914 Da | americanelements.com |

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The vibrational modes of this compound can be divided into the internal modes of the ammonium and chromate ions, and the lattice modes involving the motion of these ions within the crystal.

Solid-state IR and Raman spectra of this compound have been reported and analyzed. rsc.org The spectra show considerable splitting of the degenerate modes of the tetrahedral chromate ion, which is attributed to the lower site symmetry of the ion in the crystal lattice. rsc.org Factor group analysis can be used to predict the number of IR and Raman active modes based on the crystal structure. rsc.org

Ab initio and DFT calculations can predict the vibrational frequencies of the isolated ions and, with more sophisticated models, the solid-state vibrational spectrum. For the chromate ion, theoretical calculations have been used to assign the vibrational modes. mdpi.com The main vibrational modes of the tetrahedral CrO₄²⁻ ion are the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). The vibrational modes of the ammonium ion are also well-characterized. Theoretical studies on related ammonium compounds have shown that DFT methods can accurately predict the N-H stretching and bending frequencies. researchgate.net

Table 2: Experimental Vibrational Frequencies for the Chromate Ion in Aqueous Solution

| Mode | Symmetry | Wavenumber (cm⁻¹) |

|---|---|---|

| ν₁ | A₁ | 847 |

| ν₂ | E | 348 |

| ν₃ | T₂ | 884 |

| ν₄ | T₂ | 368 |

(Source: mdpi.com)

DFT calculations have been employed to study the thermal decomposition mechanisms of related compounds like ammonium perchlorate (B79767) and ammonium dichromate. sioc-journal.cnrsc.org For ammonium dichromate, it is proposed that the reaction is initiated by the dissociation of the salt into ammonia (B1221849), water, and chromium trioxide, followed by the oxidation of ammonia in a molten chromium trioxide phase. rsc.org Similar computational approaches could be applied to this compound to elucidate the specific elementary steps and their associated activation energies. These calculations would involve locating transition states and calculating the potential energy surface for the decomposition reaction. The products of the thermal decomposition of this compound in air are reported to be ammonia, water, and ammonium dichromate. nih.gov Upon further heating, it can decompose to chromium(III) oxide, ammonia, and nitrogen. nih.gov

Molecular Dynamics Simulations for Material Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of materials at the atomic scale. While specific MD simulations for crystalline this compound are not widely reported, studies on its constituent ions in aqueous solution offer valuable information.

An ab initio quantum mechanical/molecular mechanics (QM/MM) MD simulation of the hydrated chromate ion has been performed to study its structure and dynamics in water. researchgate.net This study revealed that the chromate ion is a moderate structure-maker, with a well-defined first hydration shell. researchgate.net The dynamics of the water molecules in this hydration shell were characterized, providing information on ligand exchange rates. researchgate.net

Similarly, MD simulations of aqueous ammonium chloride solutions have been conducted to understand the behavior of the ammonium ion in water. sci-hub.se These simulations show that the ammonium ion has a distinct hydration structure and influences the orientation of the surrounding water molecules. sci-hub.se These studies on the individual ions lay the groundwork for future MD simulations of solid this compound, which could investigate properties such as thermal expansion, phase transitions, and the initial stages of decomposition.

Theoretical Predictions of Structural and Electronic Properties

First-principles calculations can be used to predict the structural and electronic properties of materials. The crystal structure of this compound has been determined experimentally, showing it crystallizes in the monoclinic system with space group C2/m. rsc.org The CrO₄²⁻ tetrahedra are nearly regular with an average Cr-O bond distance of 1.662 Å. rsc.org The ammonium ions are surrounded by eight oxygen atoms in a bicapped trigonal prismatic arrangement. rsc.org

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 12.300 |

| b (Å) | 6.294 |

| c (Å) | 7.664 |

| β (°) | 115.6 |

(Source: rsc.org)

Emerging Research Directions and Interdisciplinary Prospects

Nanostructured Ammonium (B1175870) Chromate (B82759) Materials

Research into nanostructured materials has opened new avenues for enhancing the properties of chemical compounds. While direct synthesis of stable nanostructured ammonium chromate is a complex challenge, significant research focuses on using this compound and related compounds as precursors for creating nanostructured metal oxides. conicet.gov.arorientjchem.orgscribd.com The thermal decomposition of ammonium salts of chromium, such as ammonium dichromate, is a well-known method for producing chromium(III) oxide (Cr₂O₃) nanoparticles. scribd.com This process takes advantage of the compound's ability to decompose exothermically, yielding a fine, high-purity oxide powder. scribd.com

Scientists are exploring methods like aqueous precipitation, where an ammonia (B1221849) solution is used as a precipitating agent with a chromium salt to synthesize chromium oxide nanoparticles with controlled sizes, often in the range of 20 to 70 nm. orientjchem.org These nanostructured oxides exhibit unique catalytic, electronic, and optical properties due to their high surface-area-to-volume ratio. ucsb.edu The development of these synthesis routes is crucial for applications in advanced catalysis, energy storage, and biomedical fields. orientjchem.orgscribd.com Future research may focus on refining fabrication techniques to achieve greater control over particle size and morphology, potentially leading to industrial-scale production of these advanced materials. mdpi.com

Hybrid Materials Integration Research

The integration of inorganic compounds like this compound into hybrid organic-inorganic materials is a promising research frontier. researchgate.net These hybrid materials can synergistically combine the properties of their constituent parts, leading to novel functionalities.

One area of investigation involves using ammonium salts of chromium to create porous metal/carbon hybrid materials. In one study, ammonium dichromate was used in a hydrothermal process with tannin, a renewable organic precursor, to synthesize porous chromium/carbon hybrids after pyrolysis. mdpi.com Such materials are being investigated for their unique structural characteristics and potential applications. mdpi.com